molecular formula C16H18BrNO2 B12483369 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol

2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol

Cat. No.: B12483369
M. Wt: 336.22 g/mol
InChI Key: YGXOUNUIZMUOJS-UHFFFAOYSA-N
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Description

2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol is an organic compound with the molecular formula C16H18BrNO2. This compound features a benzylamine moiety substituted with a benzyloxy group and a bromine atom, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol typically involves the following steps:

    Bromination: The starting material, 4-benzyloxybenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amination: The brominated intermediate is then reacted with ethanolamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding dehalogenated compound.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents play a crucial role in modulating its biological activity by influencing its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}ethanol: Similar structure with an additional ethoxy group.

    2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol: Chlorine atom instead of bromine.

    2-{[4-(Benzyloxy)-3-methylbenzyl]amino}ethanol: Methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.

Properties

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

2-[(3-bromo-4-phenylmethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C16H18BrNO2/c17-15-10-14(11-18-8-9-19)6-7-16(15)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2

InChI Key

YGXOUNUIZMUOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)Br

Origin of Product

United States

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